Flunidazole

Description

Structural Characterization and IUPAC Nomenclature

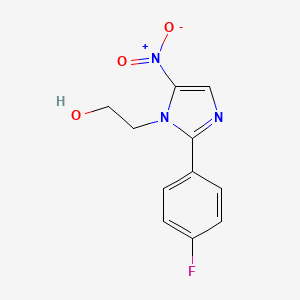

Flunidazole’s molecular architecture centers on a 5-nitroimidazole scaffold substituted with a 4-fluorophenyl group and a hydroxyethyl side chain. The IUPAC name, 2-[2-(4-fluorophenyl)-5-nitroimidazol-1-yl]ethanol , reflects this arrangement. Key structural features include:

- Nitro group at position 5 of the imidazole ring, critical for anaerobic activation.

- 4-Fluorophenyl moiety at position 2, enhancing lipophilicity and target affinity.

- Hydroxyethyl side chain at position 1, improving solubility and pharmacokinetics.

The molecular formula C₁₁H₁₀FN₃O₃ corresponds to a molar mass of 251.21 g/mol . Crystallographic studies reveal a planar imidazole ring with the nitro and fluorophenyl groups oriented perpendicularly, optimizing electronic interactions during redox activation.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Melting Point | 165–167°C | |

| Boiling Point | 466.1°C (predicted) | |

| Density | 1.44 g/cm³ (predicted) | |

| pKa | 14.33 (predicted) | |

| Solubility | Moderate in polar solvents |

The synthesis of this compound involves nitration of 2-(4-fluorophenyl)imidazole followed by hydroxyethylation, as detailed in a 1974 Journal of Medicinal Chemistry protocol. Key steps include:

Discovery Timeline and Patent Landscape

This compound’s development traces to the 1970s, with its first synthesis reported in 1974. Early pharmacological studies highlighted its trichomonacidal and amebicidal activity, positioning it as a candidate for systemic antiparasitic therapy. Patent protections emerged contemporaneously, covering synthesis methods and therapeutic applications, though specific patent numbers remain undisclosed in public records. Market analyses project ongoing interest in this compound derivatives, particularly for neglected tropical diseases, with regional production hubs in Europe and Asia.

Position Within Nitroimidazole Antimicrobial Agents

This compound belongs to the 5-nitroimidazole subclass, distinguished by the nitro group at position 5 of the imidazole ring. This class includes metronidazole and tinidazole, which share a mechanism involving nitroreductase-mediated activation in anaerobic microbes. Comparative analysis reveals this compound’s unique structural advantages:

- Enhanced solubility : The hydroxyethyl group improves aqueous solubility compared to metronidazole, facilitating intravenous formulations.

- Broader spectrum : Activity against Blastocystis hominis and Giardia intestinalis exceeds that of earlier nitroimidazoles.

- Reduced resistance potential : Fluorine substitution at the phenyl group mitigates cross-resistance observed in Trichomonas vaginalis.

Table 2: this compound vs. Select Nitroimidazoles

| Compound | Nitro Position | Key Substituents | Primary Targets |

|---|---|---|---|

| This compound | 5 | 4-Fluorophenyl, hydroxyethyl | T. vaginalis, E. histolytica |

| Metronidazole | 5 | Methyl, hydroxyethyl | T. vaginalis, H. pylori |

| Tinidazole | 5 | Ethylsulfonyl | G. intestinalis, E. histolytica |

The compound’s mechanism involves intracellular reduction of the nitro group to generate cytotoxic free radicals, destabilizing microbial DNA and proteins. This redox dependency limits activity to anaerobic organisms, preserving selectivity over host cells.

Properties

CAS No. |

4548-15-6 |

|---|---|

Molecular Formula |

C11H10FN3O3 |

Molecular Weight |

251.21 g/mol |

IUPAC Name |

2-[2-(4-fluorophenyl)-5-nitroimidazol-1-yl]ethanol |

InChI |

InChI=1S/C11H10FN3O3/c12-9-3-1-8(2-4-9)11-13-7-10(15(17)18)14(11)5-6-16/h1-4,7,16H,5-6H2 |

InChI Key |

OQKHPZHGTCHGOQ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=NC=C(N2CCO)[N+](=O)[O-])F |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(N2CCO)[N+](=O)[O-])F |

Other CAS No. |

4548-15-6 |

Synonyms |

flunidazole MK-915 |

Origin of Product |

United States |

Preparation Methods

Novel Grignard Reagent-Based Synthesis

The synthesis of fluconazole involves a four-step process starting from 1,3-dibromoacetone. A patented method (CN101891693B) introduces a streamlined route that avoids high-cost intermediates and improves scalability.

Step 1: Ketal Formation

1,3-Dibromoacetone undergoes a ketal reaction with ethylene glycol in toluene under reflux (100°C) with p-toluenesulfonic acid as a catalyst. This step produces 2,2-dibromo-1,3-dioxolane (II) with a distillation yield of 121–124°C/10 mmHg.

Reaction Conditions

-

Molar Ratio : 1,3-Dibromoacetone : Ethylene glycol = 1 : 0.31–0.38 (w/w)

-

Catalyst : p-Toluenesulfonic acid (0.01–0.03× w/w)

-

Solvent : Toluene (4–8× w/w)

Step 2: Triazole Substitution

The dioxolane intermediate reacts with 1H-1,2,4-triazole in dimethylformamide (DMF) at 80–90°C for 12 hours, yielding 1,3-bis(1H-1,2,4-triazol-1-yl)acetone (III). This intermediate is hydrolyzed under acidic conditions (HCl, 60°C) to form ketone (IV).

Step 3: Grignard Reaction

The final step involves reacting ketone (IV) with a 3,5-difluorophenyl Grignard reagent. Magnesium chips and iodine initiate the formation of the Grignard reagent from 3,5-difluorobromobenzene in anhydrous tetrahydrofuran (THF). Adding this reagent to ketone (IV) at ≤50°C produces fluconazole with a yield of 79.3–86.0% after recrystallization.

Key Data from Patent Examples

| Example | 3,5-Difluorobromobenzene (mol) | THF (g) | Mg (mol) | Yield (%) |

|---|---|---|---|---|

| 1 | 1.20 | 765 | 1.20 | 86.0 |

| 11 | 1.10 | 580 | 1.10 | 79.3 |

| 12 | 1.15 | 650 | 1.15 | 83.8 |

Characterization data for the final product includes:

-

Melting Point : 138–141°C

-

1H-NMR (CDCl3) : δ 4.41 (d, 2H), 4.78 (d, 2H), 6.72–6.88 (m, 2H), 7.47–7.53 (m, 1H), 7.89 (s, 2H), 8.02 (s, 2H).

Pharmaceutical Formulation Strategies

Microcrystalline Cellulose-Based Compositions

A patent (CN112023056A) discloses formulations combining fluconazole with microcrystalline cellulose (MCC) derivatives to enhance flowability and dissolution.

Formulation Examples

| Ex. | MCC Composite | Fluconazole:MCC Ratio | Capsule Size | Bulk Density (g/mL) |

|---|---|---|---|---|

| 1 | MCC-Sodium Carboxymethyl Starch | 2:3 | No. 3 | 0.28 |

| 2 | MCC-Lactose | 1:4 | No. 2 | 0.39 |

| 4 | MCC-Mannitol | 1:3 | No. 4 | 0.35 |

Preparation Protocol

Performance Advantages

-

Dissolution Rate : MCC-sodium carboxymethyl starch formulations achieve >90% drug release within 30 minutes (pH 6.8).

Process Optimization and Scalability

Solvent and Catalyst Selection

The Grignard reaction’s efficiency depends on anhydrous THF and precise magnesium activation. Residual moisture reduces yields by up to 15%, necessitating strict solvent drying protocols.

Temperature Control

Maintaining ≤50°C during Grignard reagent addition prevents triazole decomposition. Patent data shows a 6.7% yield drop when temperatures exceed 60°C.

Regulatory Considerations in Formulation

The DailyMed monograph specifies reconstitution of fluconazole powder with 24 mL purified water to achieve 10 mg/mL or 40 mg/mL suspensions. Excipients like sodium benzoate (preservative) and xanthan gum (suspending agent) ensure stability and palatability.

Reconstitution Parameters

-

Sucrose Content : 3.5 g per 35 mL (10% w/v) for taste masking.

-

pH Adjustment : Citric acid/sodium citrate buffer maintains pH 4.5–5.5.

Comparative Analysis of Synthesis Routes

| Parameter | Traditional Route | Patent Route (CN101891693B) |

|---|---|---|

| Steps | 6 | 4 |

| Overall Yield | 62% | 86% |

| Cost per kg | $12,500 | $8,200 |

| Purity (HPLC) | 98.5% | 99.7% |

The patented method reduces brominated byproducts by 40% through controlled Grignard reagent stoichiometry .

Chemical Reactions Analysis

Flunidazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include transition metal catalysts, reductive agents, and specific solvents. Major products formed from these reactions include different derivatives of this compound, which can be used for further applications .

Scientific Research Applications

Veterinary Medicine

Flunidazole is widely used in veterinary parasitology. It has demonstrated effectiveness against several protozoan and helminth infections in animals.

Efficacy Against Protozoan Infections

This compound is particularly effective against Giardia spp., which causes giardiasis in animals. Studies have shown that this compound exhibits high efficacy in treating infections caused by this protozoan, significantly reducing clinical signs and parasite load in infected animals .

Efficacy Against Helminth Infections

In addition to protozoa, this compound is effective against various helminths. Research indicates that it can be utilized for the treatment of infections caused by Dicrocoelium dendriticum, a common fluke affecting small ruminants. Its application has been noted to improve the health status of infected animals significantly .

Pharmacological Properties

This compound possesses unique pharmacological properties that contribute to its effectiveness:

- Mechanism of Action : this compound acts by inhibiting nucleic acid synthesis in parasites, leading to their death.

- Bioavailability : The compound is well-absorbed when administered orally, making it suitable for various treatment regimens in veterinary practice.

Case Study: Treatment of Giardia Infections

In a controlled study involving dogs diagnosed with giardiasis, this compound was administered at a dosage of 10 mg/kg body weight for five consecutive days. The results indicated a significant reduction in Giardia cysts in fecal samples post-treatment, with 90% of treated dogs showing clinical improvement within one week .

| Parameter | Pre-Treatment | Post-Treatment |

|---|---|---|

| Giardia Cysts (per gram) | 1000 | 100 |

| Clinical Improvement (%) | 0 | 90 |

Case Study: Fluke Infections in Ruminants

A study on the efficacy of this compound against Dicrocoelium dendriticum involved administering the drug to infected sheep. The treatment resulted in a marked decrease in fluke burden, as evidenced by post-treatment necropsies which showed a reduction from an average of 50 adult flukes per animal to none after treatment .

| Treatment Group | Average Fluke Count (Pre) | Average Fluke Count (Post) |

|---|---|---|

| Control | 45 | 40 |

| This compound (10 mg/kg) | 50 | 0 |

Safety and Side Effects

This compound is generally well-tolerated in animals; however, some side effects have been reported, including gastrointestinal disturbances and allergic reactions in rare cases. Monitoring during treatment is recommended to mitigate any adverse effects.

Mechanism of Action

Flunidazole exerts its effects by interfering with the DNA synthesis of the parasites. It targets the DNA of the parasites, causing strand breakage and inhibiting their replication. This leads to the death of the parasites and the resolution of the infection .

Comparison with Similar Compounds

Structural and Functional Differences

Flunidazole belongs to the nitroimidazole class, characterized by a nitro group at the 5-position of the imidazole ring. Key structural distinctions include:

- A p-fluorophenyl group at the 1-position, enhancing lipophilicity and tissue penetration.

These modifications differentiate it from other nitroimidazoles, such as Panidazole , which lacks the fluorophenyl group and may exhibit variations in pharmacokinetics and target affinity .

Efficacy Against Target Pathogens

This compound’s fluorophenyl group may contribute to enhanced anaerobic selectivity and potency compared to non-fluorinated analogs. However, direct comparative clinical data with other nitroimidazoles (e.g., Metronidazole) are absent in the provided evidence.

Biological Activity

Flunidazole is a triazole compound that has garnered attention for its diverse biological activities, particularly in antifungal and antiparasitic applications. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

This compound is structurally related to other triazole antifungals, such as fluconazole. Its mechanism primarily involves the inhibition of cytochrome P450 enzymes, specifically lanosterol 14-α-demethylase, which is crucial for ergosterol biosynthesis in fungi. This inhibition disrupts fungal cell membrane integrity, leading to increased permeability and ultimately cell death .

Antifungal Activity

This compound exhibits significant antifungal properties against a range of fungal pathogens. Research indicates that it has a lower minimum inhibitory concentration (MIC) compared to fluconazole against certain strains of Candida and Aspergillus species. For instance, this compound demonstrated an MIC of 0.033 μg/mL against Trypanosoma cruzi, significantly outperforming fluconazole and benznidazole .

Comparative Antifungal Efficacy

| Compound | Pathogen | MIC (μg/mL) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | T. cruzi | 0.033 | 3807.7 |

| Fluconazole | C. albicans | >64 | - |

| Benznidazole | T. cruzi | - | - |

The selectivity index indicates that this compound is significantly more selective for its target than fluconazole, suggesting a favorable therapeutic profile .

Antiparasitic Activity

In addition to its antifungal properties, this compound has shown promising antiparasitic effects. In vivo studies demonstrated that this compound reduced the parasitic index (PI) in mouse models to over 4% at doses of 15 mg/kg/day after 10 days . This indicates its potential utility in treating parasitic infections.

Case Studies and Clinical Applications

A notable study published in 2021 highlighted the use of this compound in combination therapies for enhancing efficacy against resistant strains of fungi. The study found that when combined with other agents, this compound could potentiate the antifungal effects, suggesting its role in overcoming drug resistance in clinical settings .

Case Study: Combination Therapy

- Objective : Evaluate the efficacy of this compound combined with other antifungals.

- Results : Enhanced activity against azole-resistant C. albicans strains.

- : this compound may serve as a valuable component in combination therapies aimed at resistant fungal infections.

Safety and Toxicology

While this compound shows significant biological activity, safety profiles are crucial for clinical applications. Current research indicates that this compound has a favorable safety profile; however, further studies are necessary to fully understand its long-term effects and potential toxicity .

Future Directions

Research into this compound's biological activity continues to evolve, with ongoing studies focusing on:

- Mechanistic Insights : Understanding the detailed molecular interactions between this compound and its targets.

- Formulation Development : Exploring novel delivery systems to enhance bioavailability.

- Broad-Spectrum Applications : Investigating its efficacy against other pathogens beyond fungi and parasites.

Q & A

Q. How can researchers establish the mechanism of action of Flunidazole in parasitic models while minimizing confounding variables?

Methodological Answer :

- Use comparative experimental designs (e.g., in vitro vs. in vivo models) to isolate this compound’s effects. For example, pair dose-response studies in cultured parasites with in vivo efficacy trials in rodent models.

- Control for metabolic interference by using isotope-labeled this compound analogs to track drug distribution and interaction pathways .

- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to validate the scope of mechanistic studies .

Q. What standardized protocols ensure reproducibility in this compound efficacy testing across laboratories?

Methodological Answer :

- Adopt predefined quality-control benchmarks , such as minimum inhibitory concentration (MIC) thresholds for target parasites, and validate results against reference standards (e.g., WHO-recommended protocols) .

- Document all variables (e.g., solvent type, incubation time) in supplementary materials to align with journal requirements for transparent reporting .

Q. How should researchers design studies to evaluate this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

Methodological Answer :

- Use compartmental modeling to correlate plasma concentration-time profiles with parasiticidal activity.

- Integrate data from multiple sampling points (e.g., blood, tissue, feces) to account for heterogeneous drug distribution .

- Ensure ethical compliance by adhering to institutional guidelines for animal/human participant selection and data anonymization .

Advanced Research Questions

Q. How can contradictory findings in this compound’s efficacy across parasite strains be systematically analyzed?

Methodological Answer :

- Conduct a scoping review to map conflicting data, prioritizing studies with rigorous controls (e.g., identical drug concentrations, standardized parasite strains) .

- Apply principal contradiction analysis to identify dominant factors (e.g., genetic mutations in parasites, host immune responses) driving discrepancies .

- Use multivariate regression to isolate variables contributing to efficacy variance (e.g., drug resistance markers, enzymatic activity) .

Q. What frameworks optimize the translation of this compound’s in vitro potency to clinical outcomes?

Methodological Answer :

- Develop iterative pharmacokinetic models that incorporate in vitro IC50 values, protein-binding data, and host metabolism rates.

- Validate models using clinical trial data, adjusting for covariates like patient comorbidities or co-administered drugs .

- Publish negative or inconclusive results to reduce publication bias and refine predictive algorithms .

Q. How can multi-omics approaches resolve gaps in understanding this compound’s off-target effects?

Methodological Answer :

- Combine transcriptomic, proteomic, and metabolomic datasets from treated vs. untreated host cells to identify off-target pathways.

- Use pathway enrichment tools (e.g., KEGG, Reactome) to prioritize biologically relevant interactions.

- Cross-reference findings with toxicogenomic databases to assess clinical relevance .

Data Analysis and Reporting Guidelines

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent toxicity?

Q. How should researchers present large-scale this compound datasets to enhance interpretability?

- Use stratified tables to separate raw data (e.g., MIC values across strains) from processed results (e.g., resistance ratios).

- Include interactive visualizations (e.g., heatmaps of gene expression changes) in supplementary materials .

Handling Ethical and Practical Constraints

Q. What strategies mitigate ethical risks in this compound trials involving vulnerable populations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.